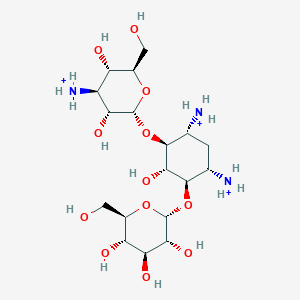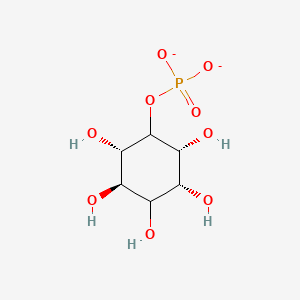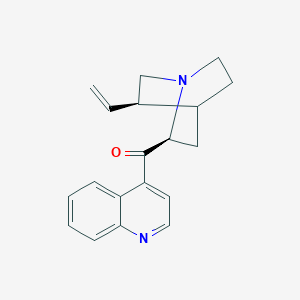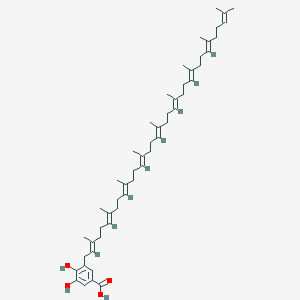
3-Nonaprenyl-4,5-dihydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nonaprenyl-4,5-dihydroxybenzoic acid is a dihydroxybenzoic acid that is 3,4-dihydroxybenzoic acid in which the hydrogen at position 5 is substituted by a nonaprenyl group. It is a dihydroxybenzoic acid and a member of catechols. It is a conjugate acid of a 3-nonaprenyl-4,5-dihydroxybenzoate.
Applications De Recherche Scientifique
Enzymatic Reactions and Ubiquinone Synthesis
A study by Gupta and Rudney (1985) explored the role of 4-hydroxybenzoate polyprenyltransferase in rat liver, an enzyme crucial in ubiquinone synthesis. This enzyme catalyzes the step combining the benzoquinone ring precursor with the polyisoprenoid side chain, producing compounds like 3-polyprenyl-4-hydroxybenzoate, a precursor for ubiquinone. When nonaprenyl pyrophosphate was used as a polyprenyl side chain source, 3-nonaprenyl-4-hydroxybenzoate was the primary product, highlighting its significance in ubiquinone biosynthesis (Gupta & Rudney, 1985).
Distribution and Properties in Biological Systems
The distribution and properties of nonaprenyl-4-hydroxybenzoate transferase, involved in ubiquinone biosynthesis, were examined by Kalén et al. (1990). This study found that nonaprenyl-4-hydroxybenzoate is produced as an intermediate in this process, particularly in rat liver, kidney, and spleen. The enzyme was localized in various cellular compartments, such as the endoplasmic reticulum-Golgi system, highlighting its importance in the cellular distribution of ubiquinone-9 (Kalén et al., 1990).
Role in Antioxidant Activity
Hydroxybenzoic acids, including dihydroxybenzoic acid derivatives, have been studied for their antioxidant properties. Marinova and Yanishlieva (2003) investigated the antioxidative properties of several phenolic acids, including dihydroxybenzoic acids, in the autoxidation of sunflower oil. Their research highlighted the potential antioxidative benefits of these compounds, which could be related to 3-nonaprenyl-4,5-dihydroxybenzoic acid’s role in preventing oxidative stress (Marinova & Yanishlieva, 2003).
Potential in Photodegradation and Wastewater Treatment
A study on the photodegradation of parabens by Gmurek et al. (2015) identified hydroxybenzoic acid derivatives as major transformation products. This implies that compounds like 3-nonaprenyl-4,5-dihydroxybenzoic acid could have potential applications in the photodegradation process and wastewater treatment, aiding in the breakdown of harmful substances (Gmurek et al., 2015).
Antibacterial Applications
Research by Malami, Gibbons, and Malkinson (2014) synthesized 3-Farnesyl-2-hydroxybenzoic acid, closely related to 3-nonaprenyl-4,5-dihydroxybenzoic acid, and found it to have antibacterial activity. This study suggests potential antibacterial applications for similar compounds, highlighting the relevance of 3-nonaprenyl-4,5-dihydroxybenzoic acid in medicinal research (Malami, Gibbons, & Malkinson, 2014).
Propriétés
Nom du produit |
3-Nonaprenyl-4,5-dihydroxybenzoic acid |
|---|---|
Formule moléculaire |
C52H78O4 |
Poids moléculaire |
767.2 g/mol |
Nom IUPAC |
3,4-dihydroxy-5-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]benzoic acid |
InChI |
InChI=1S/C52H78O4/c1-39(2)19-11-20-40(3)21-12-22-41(4)23-13-24-42(5)25-14-26-43(6)27-15-28-44(7)29-16-30-45(8)31-17-32-46(9)33-18-34-47(10)35-36-48-37-49(52(55)56)38-50(53)51(48)54/h19,21,23,25,27,29,31,33,35,37-38,53-54H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3,(H,55,56)/b40-21+,41-23+,42-25+,43-27+,44-29+,45-31+,46-33+,47-35+ |
Clé InChI |
FMSCZYMOUYOENK-OPSRSWOASA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC(=C1)C(=O)O)O)O)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC(=C1)C(=O)O)O)O)C)C)C)C)C)C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(3aS,5R,5aS,6S,8S,8aR,9S,9aR)-9-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate](/img/structure/B1261306.png)


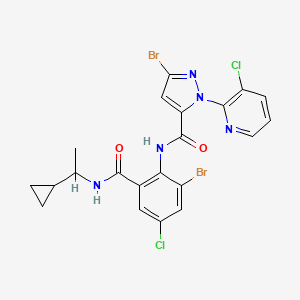
![(3aR,10bR)-5-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-3a-(phenylmethyl)-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-4-one](/img/structure/B1261312.png)


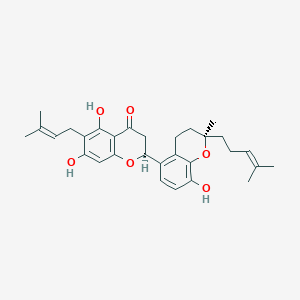
![3,6-Diamino-10-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acridinium perchlorate](/img/structure/B1261320.png)
